molecular formula C21H21N3O2 B2823719 6-Naphthalen-1-yl-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one CAS No. 922861-45-8

6-Naphthalen-1-yl-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one

Cat. No. B2823719
CAS RN: 922861-45-8
M. Wt: 347.418
InChI Key: MTXZBXMLTFECSK-UHFFFAOYSA-N
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Description

6-Naphthalen-1-yl-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one, also known as NPP-3, is a pyridazinone derivative that has shown potential in various scientific research applications. This compound has attracted attention due to its unique chemical structure and potential therapeutic properties.

Scientific Research Applications

Synthesis and Structural Analysis

Experimental and Theoretical Studies discuss the synthesis of alkylaminophenol compounds using the Petasis reaction. Structural analysis through FT-IR, NMR, UV-Vis spectroscopy, and theoretical data (DFT and HF methods) revealed high antioxidant potential, suggesting potential as biologically active drugs. The compatibility of theoretical and experimental values underscores the compound's utility in drug discovery and development (Ulaş, 2020).

Chemical Synthesis Routes

A study titled -oxoanilides in heterocyclic synthesis outlines a synthetic route to polyfunctionally substituted pyridazines and pyridines, starting from N-naphthalen-1-yl-3-oxo-butyramide. This work emphasizes the versatility of naphthalen-1-yl compounds in synthesizing heterocyclic compounds, which are crucial in developing new materials and pharmaceuticals (Hussein et al., 2008).

Pharmacological Applications

Synthesis, molecular modelling, and preliminary anticonvulsant activity evaluation describe the creation and assessment of novel naphthalen-2-yl acetate derivatives as potential anticonvulsant agents. The significant delay in the onset of convulsion and survival time extension compared to standard treatments highlights the therapeutic potential of these compounds in epilepsy management (Ghareb et al., 2017).

Catalysis and Material Science

A publication on A new family of Ru complexes for water oxidation demonstrates the use of naphthalen-1-yl compounds in synthesizing dinuclear complexes for water oxidation. These complexes show promising activity, highlighting the role of such compounds in catalysis and renewable energy applications (Zong & Thummel, 2005).

Molecular Modeling and NLO Properties

Molecular structure, spectroscopic (UV-vis, FT-IR and FT- Raman), conformational aspects focus on the detailed experimental and DFT study of a naphthalen-1-yl piperidin-4-one oxime. The findings provide insight into the compound's electronic structure and nonlinear optical (NLO) properties, suggesting applications in material science and photonics (Anandhy et al., 2017).

properties

IUPAC Name

6-naphthalen-1-yl-2-(2-oxo-2-piperidin-1-ylethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-20-12-11-19(18-10-6-8-16-7-2-3-9-17(16)18)22-24(20)15-21(26)23-13-4-1-5-14-23/h2-3,6-12H,1,4-5,13-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXZBXMLTFECSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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